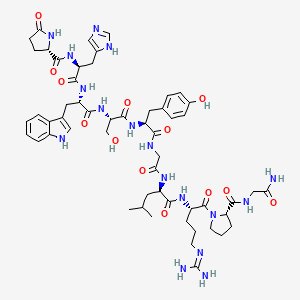
Antitumor agent-68
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-68 is a potent compound known for its significant anticancer activity. It functions primarily as a tubulin inhibitor, which disrupts the microtubule dynamics essential for cell division. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-68 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to enhance its biological activity. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies and equipment is crucial for efficient production .
化学反应分析
Types of Reactions: Antitumor agent-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Antitumor agent-68 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study tubulin inhibition and its effects on microtubule dynamics.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast and cervical cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
Antitumor agent-68 exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .
相似化合物的比较
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Vinblastine: A compound that also targets microtubules and disrupts cell division.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly.
Uniqueness: Antitumor agent-68 is unique in its specific binding affinity and potency as a tubulin inhibitor. It has shown higher efficacy in certain cancer cell lines compared to other similar compounds, making it a promising candidate for further development and clinical trials .
属性
分子式 |
C17H11NO2 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
1H-indol-5-yl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C17H11NO2/c19-17(9-6-13-4-2-1-3-5-13)20-15-7-8-16-14(12-15)10-11-18-16/h1-5,7-8,10-12,18H |
InChI 键 |
VLGSRCGJYOURLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)OC2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




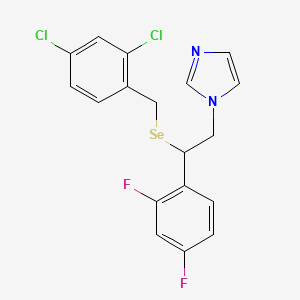
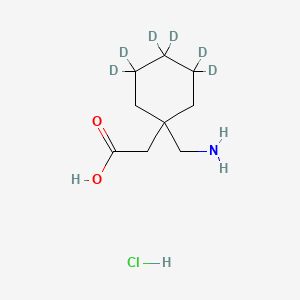
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
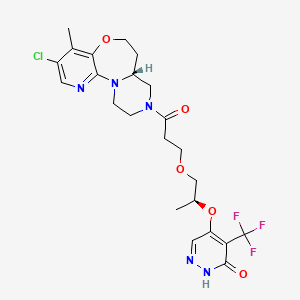
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
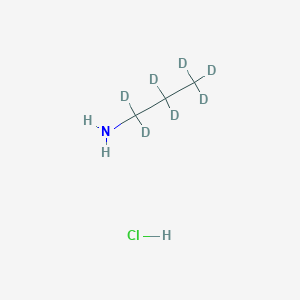
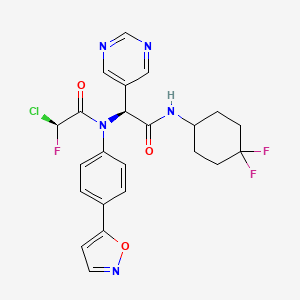
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
